molecular formula C36H54CoN2O2 B1143135 (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) CAS No. 188264-84-8

(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

Cat. No.: B1143135
CAS No.: 188264-84-8
M. Wt: 605.8 g/mol
InChI Key: PCZWNUHBFITYKI-PNHSAAKESA-N
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Description

Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate is a coordination compound featuring cobalt in the +2 oxidation state. This compound is characterized by its complex ligand structure, which includes bulky tert-butyl groups and a Schiff base derived from salicylaldehyde and cyclohexylamine. The presence of these bulky groups provides steric protection to the cobalt center, making the compound stable and useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) typically involves the following steps:

    Preparation of the Schiff Base Ligand: The Schiff base ligand is synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with (1S,2S)-2-aminocyclohexanol in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the Schiff base.

    Complexation with Cobalt(II) Salt: The Schiff base ligand is then reacted with a cobalt(II) salt, such as cobalt(II) acetate or cobalt(II) chloride, in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the cobalt complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate undergoes various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states, such as cobalt(III), using oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: The compound can be reduced back to cobalt(II) or even cobalt(I) using reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligand substitution reactions can occur, where the Schiff base ligand is replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate conditions.

    Reduction: Sodium borohydride, hydrazine, and other reducing agents under ambient or slightly elevated temperatures.

    Substitution: Various ligands in the presence of suitable solvents and sometimes under inert atmosphere to prevent unwanted side reactions.

Major Products Formed

    Oxidation: Cobalt(III) complexes with modified ligand structures.

    Reduction: Cobalt(I) or cobalt(II) complexes with retained or modified ligand structures.

    Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic transformations, such as hydrogenation, oxidation, and polymerization reactions.

    Material Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Electrochemistry: It is used in electrochemical studies to investigate redox behavior and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Cobalt(2+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate: A similar compound with a different stereochemistry of the cyclohexylamine moiety.

    Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate: A similar compound with different substituents on the phenolate ring.

Uniqueness

The uniqueness of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) lies in its specific ligand structure, which provides steric protection and stability to the cobalt center. This makes it particularly useful in applications requiring stable and efficient catalysts or materials.

Properties

CAS No.

188264-84-8

Molecular Formula

C36H54CoN2O2

Molecular Weight

605.8 g/mol

IUPAC Name

cobalt;2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m0./s1

InChI Key

PCZWNUHBFITYKI-PNHSAAKESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+2]

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

Origin of Product

United States

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